molecular formula C7H3BrF2O2 B110653 3-Bromo-2,6-difluorobenzoic acid CAS No. 28314-81-0

3-Bromo-2,6-difluorobenzoic acid

Cat. No.: B110653
CAS No.: 28314-81-0
M. Wt: 237 g/mol
InChI Key: WEBVJSPIUIPJKV-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C₇H₃BrF₂O₂. It is characterized by the presence of bromine and fluorine atoms attached to a benzoic acid core. This compound is widely used in various chemical processes and serves as a building block for the synthesis of more complex molecules .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,6-difluorobenzoic acid is believed to be enzymes such as cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds . These enzymes play a crucial role in the body’s metabolic processes, including the metabolism and elimination of various endogenous and exogenous substances.

Mode of Action

This compound is thought to function as a competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The presence of the bromine and fluorine atoms in the compound may enhance its binding affinity to the enzyme, thereby increasing its inhibitory effect .

Biochemical Pathways

Given its inhibitory action on cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in, such as the metabolism of drugs, steroids, and other organic compounds .

Pharmacokinetics

Its solubility in common organic solvents suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on its target enzymes. By inhibiting these enzymes, it may alter the normal metabolic processes in the body, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in water is relatively low, which could affect its distribution and elimination in the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3-Bromo-2,6-difluorobenzoic acid are not well-studied. It is known that bromo and fluoro groups on the benzoic acid can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, dipole-dipole interactions, or van der Waals forces .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the reaction of 2,6-difluorobenzoic acid with bromine in the presence of a suitable catalyst . Another approach is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-bromo-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVJSPIUIPJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560918
Record name 3-Bromo-2,6-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-81-0
Record name 3-Bromo-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-difluorobenzoic acid
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Synthesis routes and methods

Procedure details

To a mixed solution of 1.6N solution of n-butyllithium in hexane (9.4 ml, 15.0 mmol) and tetrahydrofuran (20 ml) were successively added 2,2,6,6-tetramethylpiperidine (2.50 ml, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) at −78° C., and the mixture was stirred at −78° C. for 1 hr. The pulverized dry ice (5 g) was added, and the mixture was stirred at −78° C. for 2 hr. Saturated aqueous ammonium chloride solution (5 ml) was added to the reaction mixture, and the mixture was stirred at room temperature for 30 min. Water (10 ml) and 1N hydrochloric acid (30 ml) were added, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Hexane was added to the residue, and desired product (2.30 g, 64.6%) was collected by filtration as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-bromo-2,6-difluorobenzoic acid being synthesized?

A1: The synthesis of this compound is not driven by a specific application or biological target. Instead, it serves as one of several examples highlighting the versatility of modern organometallic methods in selectively transforming simple molecules like 1,3-difluorobenzene into more complex structures. []

Q2: What is unique about the synthesis of this compound described in the research?

A2: The synthesis leverages a key step involving a deprotonation-triggered bromine migration. This migration shifts bromine from the 2-position to the 4-position on the benzene ring, enabling the targeted synthesis of the desired this compound. []

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